molecular formula C25H19ClN2O2S B2966289 5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902556-39-2

5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B2966289
CAS No.: 902556-39-2
M. Wt: 446.95
InChI Key: TZGLHCXKFZGVKH-UHFFFAOYSA-N
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Description

The compound 5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraene-4,6-dione features a complex tricyclic framework with fused heterocyclic rings, including a thiadiazatricyclo core and substituted aromatic groups. Key features include:

  • Core structure: 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraene-4,6-dione.
  • Substituents: A 5-chloro-2-methylphenyl group at position 5 and a 4-methylbenzyl group at position 2.
  • Functional groups: Two ketone groups (dione) and a sulfur atom in the thia bridge.

Properties

IUPAC Name

5-(5-chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2S/c1-15-7-10-17(11-8-15)14-27-22-19-5-3-4-6-21(19)31-23(22)24(29)28(25(27)30)20-13-18(26)12-9-16(20)2/h7-13,19,21-23H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEKWYRYFXCMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C4CCCCC4SC3C(=O)N(C2=O)C5=C(C=CC(=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione , commonly referred to by its CAS number 902450-61-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H20ClN2O2SC_{25}H_{20}ClN_{2}O_{2}S with a molecular weight of 448.0 g/mol . The compound features a complex tricyclic structure with multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H20ClN2O2SC_{25}H_{20}ClN_{2}O_{2}S
Molecular Weight448.0 g/mol
CAS Number902450-61-7

Anticancer Activity

Research into related compounds has revealed promising anticancer activity. For example, compounds containing diazatricyclic structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Preliminary data suggest that the compound might also exhibit cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Study on Structural Analogues : A study focusing on structurally similar compounds demonstrated that modifications in the phenyl rings can significantly enhance biological activity. The presence of chlorine and methyl groups was found to be crucial for increasing potency against certain cancer cell lines .
  • Antimicrobial Screening : In a comparative analysis of thiazole derivatives, compounds with similar scaffolds were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting potential for further development .
  • Mechanistic Insights : Research has explored the mechanism of action for related diazine compounds, revealing that they may act by interfering with DNA synthesis or function in microbial cells, which could be a pathway for the compound's activity as well .

Comparison with Similar Compounds

Structural Similarity Analysis

The compound’s structural analogs were identified using methodologies outlined in the evidence:

  • Tanimoto similarity scoring (Daylight fingerprints) evaluates molecular overlap, with scores >0.85 indicating significant similarity .
  • SciFinder similarity searches prioritize compounds with shared scaffolds or substituents .
Table 1: Key Structural Analogs and Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Tanimoto Score* Potential Bioactivity
Target Compound Thiadiazatricyclo-dione 5-(5-Cl-2-MePh), 3-(4-MeBz) ~460.9 Hypothesized CNS modulation
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone 4-MeOPh, hydrazone, 4-OHPh ~410.4 ~0.78 Antimicrobial, anti-inflammatory
5-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione Pyrroloisoxazole-dione 2-ClPh, 4-(NMe₂)Ph, o-tolyl ~463.9 ~0.82 Kinase inhibition, neuroprotection

*Tanimoto scores are hypothetical estimates based on structural divergence from the target compound.

(a) Bioactivity Trends
  • Thiazolidinones (e.g., compound from ): Known for antimicrobial properties due to the hydrazone and methoxy groups enhancing membrane penetration .
  • Pyrroloisoxazole-diones (e.g., compound from ): Exhibit kinase inhibition via the dimethylamino group and chlorophenyl moiety .
  • Target Compound : The 5-chloro-2-methylphenyl group may confer CNS activity, similar to chlorinated aromatic systems in neuroactive drugs.

Crystallographic and Computational Insights

  • Software tools : SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) are critical for resolving complex geometries like the thiadiazatricyclo core .

Q & A

Q. What established synthetic protocols are available for this compound?

A standard synthesis involves refluxing stoichiometric equivalents of substituted thiosemicarbazides (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and aryl oxo-compounds in a DMF/acetic acid solvent system. Purification typically employs recrystallization from DMF-ethanol mixtures . For analogous heterocyclic systems, Meldrum’s acid derivatives have been used as intermediates, with ammonia or peroxides modifying thiomethyl groups into sulfoxides or cyano derivatives .

Q. Which analytical techniques are critical for structural validation?

Key methods include:

  • NMR spectroscopy : For resolving substituent positions and confirming stereochemistry (e.g., Z/E isomerism in thiazolidinones) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally similar thiazolidinones .
  • InChI/SMILES validation : Computational tools like PubChem’s Lexichem TK ensure standardized nomenclature .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Target selection : Prioritize receptors or enzymes with known interactions with thiazolidinedione or tricyclic moieties (e.g., PPAR-γ for antidiabetic activity).
  • Assay conditions : Use dose-response curves (1–100 μM) in cell-based models, with positive controls like rosiglitazone.
  • Data normalization : Express activity as % inhibition relative to baseline, accounting for solvent effects (e.g., DMSO < 0.1%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models trained on reaction databases identify optimal solvent/catalyst combinations. ICReDD’s integrated approach combines quantum chemistry, information science, and experimental feedback to reduce trial-and-error steps by 60–80% . COMSOL Multiphysics simulations further model heat/mass transfer in scaled-up syntheses .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Multi-omics integration : Cross-reference transcriptomic and metabolomic data to identify off-target effects.
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability in cell lines .
  • Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .

Q. How can reaction engineering improve yield in continuous flow systems?

  • Membrane separation : Use ceramic membranes to isolate intermediates, minimizing side reactions (CRDC subclass RDF2050104) .
  • Process control : Implement PID controllers with real-time HPLC feedback to adjust residence time and temperature .
  • Particle technology : Optimize micronization to enhance solubility during crystallization .

Q. What interdisciplinary approaches elucidate this compound’s mechanism of action?

  • Chemical biology : Use click chemistry to attach biotin tags for pull-down assays, identifying protein binding partners .
  • Kinetic modeling : Fit time-resolved activity data to Michaelis-Menten or Hill equations to distinguish competitive/non-competitive inhibition .

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